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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing

reverse genetics techniques to introduce baloxavir resistance mutations into influenza viruses.

This powerful methodology is essential for studying the mechanisms of antiviral resistance,

evaluating the fitness of resistant variants, and developing next-generation influenza

therapeutics.

Introduction
Baloxavir marboxil is a first-in-class antiviral drug that targets the cap-dependent

endonuclease activity of the influenza virus polymerase acidic (PA) protein, a critical

component of the viral replication machinery.[1][2][3][4] Its active form, baloxavir acid (BXA),

effectively inhibits viral mRNA synthesis.[1] However, the emergence of drug-resistant variants,

primarily through amino acid substitutions in the PA protein, poses a significant challenge to its

clinical efficacy.[1][5][6] The most frequently observed substitution associated with reduced

susceptibility to baloxavir is I38T in the PA protein.[1][3][7][8] Other reported resistance-

associated substitutions include I38L, I38M, I38F, E23K, A37T, and E199D.[1][9]

Reverse genetics is an indispensable tool for introducing these specific mutations into the

influenza virus genome to study their effects on drug susceptibility and viral fitness.[10][11][12]
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This technology allows for the generation of recombinant viruses entirely from cloned cDNA,

providing a controlled system to investigate the molecular basis of antiviral resistance.[10][13]

Mechanism of Action of Baloxavir and Resistance
Baloxavir acid inhibits the "cap-snatching" process, where the PA endonuclease cleaves the 5'

caps of host pre-mRNAs to prime viral mRNA synthesis.[4] Mutations in the PA protein,

particularly around the baloxavir binding site, can reduce the binding affinity of the drug,

thereby conferring resistance. The I38T substitution, for example, alters van der Waals contacts

between the endonuclease and baloxavir, destabilizing the drug-protein interaction.[1]
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Figure 1. Mechanism of action of baloxavir and the development of resistance.
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Quantitative Data Summary
The following tables summarize the impact of various PA mutations on baloxavir susceptibility

in different influenza virus strains. The data is presented as the fold-increase in the 50%

inhibitory concentration (IC50) or 50% effective concentration (EC50) compared to the wild-

type (WT) virus.

Table 1: Baloxavir Resistance in Influenza A Viruses

Virus Strain PA Substitution
Fold Increase in
IC50/EC50

Reference

A/California/04/09

(H1N1)-like
I38L 15.3 [9]

A/California/04/09

(H1N1)-like
I38T 72.3 [9]

A/California/04/09

(H1N1)-like
E199D 5.4 [9]

A(H1N1)pdm09 I38T ~100 [1][14]

A(H3N2) I38T >100 [1][8][14]

A(H5N1) I38T 48.2 [14]

A(H5N1) I38F 24.0 [14]

A(H5N1) I38M 15.5 [14]

Table 2: Baloxavir Resistance in Influenza B Viruses
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Virus Strain PA Substitution
Fold Increase in
IC50

Reference

B/Victoria/504/2000-

like
I38T 54.5 [9]

B/Quebec/MCV-

11/2019 (Victoria-like)
I38T 13.7 [1][7]

rg-

B/Washington/02/201

9 (Victoria-like)

I38T 21.3 [7]

rg-PKT13 (Yamagata-

like)
I38T 12.6 [7]

Experimental Protocols
The generation of baloxavir-resistant influenza viruses using reverse genetics involves three

main stages: site-directed mutagenesis of the PA gene, rescue of the recombinant virus, and

characterization of the mutant virus.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://journals.asm.org/doi/10.1128/jvi.00154-23
https://pmc.ncbi.nlm.nih.gov/articles/PMC9505253/
https://www.researchgate.net/publication/363819489_Generation_and_Characterization_of_Drug-Resistant_Influenza_B_Viruses_Selected_In_Vitro_with_Baloxavir_Acid
https://www.researchgate.net/publication/363819489_Generation_and_Characterization_of_Drug-Resistant_Influenza_B_Viruses_Selected_In_Vitro_with_Baloxavir_Acid
https://www.researchgate.net/publication/363819489_Generation_and_Characterization_of_Drug-Resistant_Influenza_B_Viruses_Selected_In_Vitro_with_Baloxavir_Acid
https://www.benchchem.com/product/b560136?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Plasmid Preparation

2. Virus Rescue

3. Virus Characterization

Isolate pDZ/pHW2000
plasmid with WT PA gene

Site-Directed Mutagenesis
(e.g., to introduce I38T)

Transform E. coli and
select for mutated plasmid

Sequence PA gene to
confirm mutation

Co-transfect 293T cells with
8 plasmids (7 WT + 1 mutant PA)

Co-culture with MDCK cells
(for virus amplification)

Harvest supernatant containing
recombinant virus

Virus Titration
(TCID50 or Plaque Assay)

Genotypic Analysis
(Sanger/NGS of PA gene)

Phenotypic Analysis
(IC50/EC50 determination)

Viral Fitness Analysis
(Replication Kinetics, Polymerase Activity)

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b560136?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2. Experimental workflow for generating and characterizing baloxavir-resistant

influenza viruses.

Protocol 1: Site-Directed Mutagenesis of the PA Gene
This protocol describes the introduction of a point mutation into the PA gene cloned into a

reverse genetics plasmid (e.g., pHW2000 or pDZ).

Materials:

High-fidelity DNA polymerase

Plasmid containing the wild-type PA gene

Custom mutagenic primers (forward and reverse) designed to introduce the desired

nucleotide change

DpnI restriction enzyme

Competent E. coli cells

LB agar plates with appropriate antibiotic

Plasmid purification kit

Sanger sequencing reagents

Method:

Primer Design: Design primers containing the desired mutation flanked by 15-20 nucleotides

of complementary sequence on both sides.

PCR Amplification: Perform PCR using the high-fidelity DNA polymerase and the mutagenic

primers with the PA plasmid as a template. This will amplify the entire plasmid, incorporating

the mutation.

DpnI Digestion: Digest the PCR product with DpnI enzyme for 1-2 hours at 37°C. DpnI

specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated
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(mutant) plasmid intact.

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

Selection and Growth: Plate the transformed cells on selective LB agar plates and incubate

overnight at 37°C. Pick individual colonies and grow them in liquid culture.

Plasmid Purification: Purify the plasmid DNA from the overnight cultures using a plasmid

purification kit.

Sequence Verification: Verify the presence of the desired mutation and the absence of any

other mutations in the PA gene by Sanger sequencing.[15]

Protocol 2: Recombinant Virus Rescue
This protocol details the generation of infectious influenza virus from the set of 8 plasmids.

Materials:

Human Embryonic Kidney (293T) cells

Madin-Darby Canine Kidney (MDCK) cells

Opti-MEM I Reduced Serum Medium

Transfection reagent (e.g., Lipofectamine 2000)

Eight reverse genetics plasmids (7 wild-type segments + 1 mutant PA segment)

DMEM and appropriate cell culture media and supplements

TPCK-treated trypsin

Method:

Cell Seeding: The day before transfection, seed 293T cells in a 6-well plate so they reach

90-95% confluency on the day of transfection.
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Plasmid Mixture Preparation: Prepare a mixture of the 8 plasmids (1 µg of each) in Opti-

MEM.[13] In a separate tube, dilute the transfection reagent in Opti-MEM according to the

manufacturer's instructions.

Transfection: Combine the plasmid and transfection reagent mixtures, incubate at room

temperature for 20-30 minutes, and then add the complex dropwise to the 293T cells.[13]

Incubation: Incubate the cells at 37°C in a CO2 incubator. After 6-8 hours, replace the

transfection medium with fresh culture medium.

Co-culture and Amplification: 24 hours post-transfection, aspirate the medium and overlay

the transfected 293T cells with a suspension of MDCK cells. This co-culture method

enhances virus rescue and amplification.

Virus Harvest: 48-72 hours post-transfection, when cytopathic effect (CPE) is observed,

harvest the cell culture supernatant containing the recombinant virus.

Virus Stock Preparation: Clarify the supernatant by low-speed centrifugation. Aliquot the

virus stock and store at -80°C. The presence of the desired mutation in the viral stock should

be confirmed by sequencing the viral RNA.[15]

Protocol 3: Phenotypic Characterization (Baloxavir
Susceptibility Assay)
This protocol determines the IC50 of baloxavir for the wild-type and mutant viruses using a

plaque reduction assay.

Materials:

Confluent MDCK cells in 12-well plates

Wild-type and mutant virus stocks

Baloxavir acid (BXA) serially diluted in assay medium

Assay medium (e.g., MEM with 0.3% BSA and TPCK-treated trypsin)
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Agarose overlay

Crystal violet solution

Method:

Cell Preparation: Wash confluent MDCK cell monolayers with PBS.

Virus Infection: Infect the cells with a dilution of virus calculated to produce 50-100 plaques

per well and incubate for 1 hour at 37°C.

Drug Treatment: Remove the virus inoculum and overlay the cells with agarose medium

containing serial dilutions of baloxavir acid.

Incubation: Incubate the plates at 37°C for 2-3 days until plaques are visible.

Plaque Visualization: Fix the cells with 10% formalin and then stain with 0.1% crystal violet to

visualize and count the plaques.

IC50 Calculation: The IC50 value is calculated as the drug concentration that reduces the

number of plaques by 50% compared to the no-drug control. The fold-resistance is

determined by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.

Conclusion
The use of plasmid-based reverse genetics is a robust and essential technique for the study of

antiviral resistance.[11][12] The protocols outlined in these application notes provide a

framework for the successful generation and characterization of influenza viruses with

baloxavir resistance mutations. This approach enables detailed investigations into the fitness

costs associated with resistance, the potential for compensatory mutations, and the overall

public health risk posed by resistant strains. Such studies are critical for the ongoing

surveillance of antiviral susceptibility and the development of strategies to combat drug-

resistant influenza.[6]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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